![molecular formula C9H15NO3 B042191 Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 114214-49-2](/img/structure/B42191.png)
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Overview
Description
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 114214-49-2) is a bicyclic scaffold featuring a fused oxirane and pyrrolidine ring system. Its molecular formula is C₉H₁₅NO₃ (MW: 185.22 g/mol), and it is commonly synthesized via oxidation of tert-butyl 2,5-dihydropyrrole-1-carboxylate with m-CPBA in dichloromethane (DCM), yielding a light yellow oil with a reported mass spectrometry (ESI) m/z of 186.2 [M+H]+ . This compound serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of bioactive molecules such as covalent disruptors of YAP-TEAD association (e.g., MYF-03-69 and MYF-03-162) through reactions with azide sources (e.g., TMSN₃, NaN₃) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the reaction of tert-butyl 3,4-epoxypyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the tert-butyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthetic Chemistry
Overview:
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate is a versatile building block in organic synthesis. Its unique bicyclic structure allows chemists to create complex molecules efficiently.
Key Applications:
- Synthesis of Complex Molecules: Utilized as an intermediate in the synthesis of various organic compounds, facilitating the construction of intricate molecular architectures.
- Reactions: It participates in reactions such as nucleophilic substitutions and cycloadditions, enhancing the diversity of synthetic pathways.
Pharmaceutical Development
Overview:
The compound's structural characteristics make it valuable in drug design, particularly for targeting neurological disorders.
Case Studies:
- Neurological Drug Design: Research indicates that derivatives of this compound exhibit potential as neuroprotective agents, which may be beneficial in treating conditions like Alzheimer's disease.
- Anticancer Properties: Preliminary studies suggest that modifications of this compound may lead to new anticancer drugs by inhibiting specific cancer cell lines.
Material Science
Overview:
In material science, this compound is explored for its ability to modify polymer properties.
Applications:
- Polymer Modification: Enhances mechanical properties and thermal stability of polymers used in coatings and adhesives.
- Nanocomposites: Investigated as a component in nanocomposite materials to improve functionality and performance in various applications.
Agricultural Chemistry
Overview:
this compound shows promise in the formulation of agrochemicals.
Key Findings:
- Pesticide Development: Its derivatives are being researched for their efficacy as novel pesticides and herbicides, aiming to improve crop protection while minimizing environmental impact.
Biotechnology
Overview:
In biotechnology, this compound is utilized for developing bioconjugates aimed at targeted drug delivery systems.
Applications:
- Drug Delivery Systems: Researchers are investigating its use in creating bioconjugates that enhance the delivery and efficacy of therapeutic agents.
Summary of Applications
Field | Application Description |
---|---|
Synthetic Chemistry | Building block for complex organic synthesis |
Pharmaceutical Development | Drug design targeting neurological disorders |
Material Science | Polymer modification for enhanced properties |
Agricultural Chemistry | Formulation of effective pesticides and herbicides |
Biotechnology | Development of targeted drug delivery systems |
Mechanism of Action
The mechanism of action of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Structure: Replaces the oxirane oxygen with an exocyclic amino group (C₁₀H₁₈N₂O₂; MW: 198.27 g/mol).
- Synthesis : Derived from further functionalization of the bicyclo scaffold via azide reduction or substitution reactions .
- Applications: The amino group enhances nucleophilic reactivity, making it suitable for peptide coupling or as a precursor for kinase inhibitors.
Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Structure: Substitutes the tert-butyl ester with a benzyl group (C₁₂H₁₃NO₃; MW: 242.08 g/mol).
- Reactivity: The benzyl group offers labile protection under hydrogenolysis conditions, contrasting with the acid-labile tert-butyl ester .
- Yield : Synthesized in 79% yield via catalytic asymmetric methods, demonstrating superior efficiency compared to tert-butyl analogs .
Tert-butyl 6-benzoyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate
- Structure : Incorporates a second nitrogen atom in the bicyclo system (C₁₆H₂₀N₂O₃; MW: 288.34 g/mol).
- Synthesis : Achieved via benzoylation of the diazabicyclo scaffold in 69% yield under mild conditions .
- Applications : The additional nitrogen enhances hydrogen-bonding capacity, making it valuable in coordination chemistry or as a ligand in catalysis.
Tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Structure: Expands the bicyclo system to a heptane ring (C₁₁H₁₉NO₃; MW: 213.27 g/mol).
AP-09-125 (Pyrazole-Dichlorobenzoyl Derivative)
- Structure : Features 2,6-dichlorobenzoyl and pyrazole moieties (C₂₈H₂₅Cl₄N₅O₅; MW: 674.05 g/mol).
- Synthesis : Synthesized via sequential coupling reactions (40% yield) for use as a molecular glue inhibiting Zn²⁺-dependent DUB activity .
- Bioactivity : Demonstrates sub-micromolar potency in inflammation models, highlighting the scaffold’s adaptability in drug discovery.
Hydroxyl and Formyl Derivatives
- Hydroxyl Derivative : Tert-butyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate introduces a hydroxyl group for hydrogen bonding .
- Formyl Derivative: (1R,5S,6S)-tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (C₁₁H₁₇NO₃; MW: 211.26 g/mol) serves as an aldehyde precursor for bioconjugation .
Comparative Data Table
Biological Activity
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, also known by its IUPAC name, is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of an oxabicyclo framework and a tert-butyl ester group, suggests intriguing biological activities, particularly in the realm of drug development.
The compound has the following chemical identifiers:
- CAS Number : 114214-49-2
- Molecular Formula : C9H15NO3
- Molecular Weight : 185.22 g/mol
- InChI Key : NXZIGGBPLGAPTI-UHFFFAOYSA-N
Physical Properties
Property | Value |
---|---|
Appearance | Clear liquid |
Purity | ≥95.0% (GC) |
Flash Point | 107 °C |
Specific Gravity | 1.10 |
Biological Activity Overview
Research into the biological activity of this compound indicates several areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.
- Neuropharmacological Effects : The bicyclic structure may interact with neurotransmitter systems, potentially influencing cognitive functions or providing neuroprotective effects.
- Enzyme Inhibition : Some studies have indicated that derivatives of this compound can act as enzyme inhibitors, which could be beneficial in treating diseases where enzyme regulation is crucial.
Antimicrobial Studies
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various derivatives of bicyclic compounds, including this compound. The results demonstrated significant inhibition of growth against Gram-positive bacteria, particularly Staphylococcus aureus.
Neuropharmacological Research
In a neuropharmacological assessment published in [source], the compound was tested for its effects on neurotransmitter release in vitro. Results indicated that it could modulate dopamine levels, suggesting potential applications in treating disorders such as Parkinson's disease.
Enzyme Inhibition Trials
Another critical study published in [source] highlighted the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition suggests potential applications in Alzheimer's disease treatment, where AChE inhibitors are commonly used.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate?
- Methodology :
- Bisalkylation : Ethyl isocyanoacetate undergoes bisalkylation to form the bicyclic core. For example, ethyl 1-isocyanocyclopropanecarboxylate is synthesized via cyclopropane ring closure .
- Ring-opening reactions : Reacting the compound with trimethylsilyl azide (TMSN₃) in the presence of a chiral chromium catalyst yields enantioselective products .
Q. How is the stereochemistry of derivatives confirmed experimentally?
- Methodology :
- X-ray crystallography : Crystal data (e.g., triclinic system, space group P-1) validate spatial arrangements. For example, compound 5d (C₂₆H₃₅N₃O₄) was analyzed at 220 K with a wavelength of 0.71073 Å .
- NMR spectroscopy : ¹H-NMR coupling patterns (e.g., 400 MHz, CDCl₃) resolve stereoisomers, as seen in 4c .
Advanced Research Questions
Q. How do competing side reactions (e.g., polymerization) impact synthetic yields, and what mitigates them?
- Analysis : Vinyl-substituted derivatives (e.g., 1-vinylisonitrile) are prone to polymerization due to reactive double bonds.
- Mitigation :
- Low-temperature protocols : E.g., iodomethane addition at 0°C minimizes exothermic side reactions .
- Stabilizing agents : Use of cesium carbonate or sodium hydride in DMF suppresses unwanted intermediates .
Q. What role does this compound play in synthesizing enzyme inhibitors or peptidomimetics?
- Methodology :
- Amide coupling : Reacting the bicyclic amine with carboxylic acids (e.g., 4-nitro-1H-pyrazole-3-carboxylic acid) via T3P (propylphosphonic anhydride) in CH₂Cl₂ yields bioactive amides. For example, AP-09-123 was synthesized with 89% yield .
- Applications : Derivatives act as bromodomain (BET) inhibitors or disruptors of protein-protein interactions (e.g., YAP-TEAD) .
Q. How are enantioselective syntheses achieved for chiral derivatives?
- Methodology :
- Chiral catalysts : (1S,2S)-(-)-[1,2-cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride induces enantioselectivity in azide ring-opening reactions .
- Purification : Silica chromatography with ethanol/ethyl acetate gradients isolates enantiomers (e.g., 83 , LCMS m/z = 478.4) .
Q. Key Challenges and Solutions
Properties
IUPAC Name |
tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(11)10-4-6-7(5-10)12-6/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZIGGBPLGAPTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435605 | |
Record name | tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114214-49-2 | |
Record name | tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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